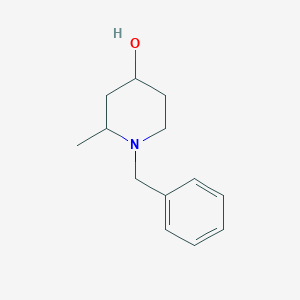

1-Benzyl-2-methylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQRODPQYPCQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 2 Methylpiperidin 4 Ol

Precursor Synthesis and Functionalization

Synthesis of 1-Benzyl-2-methylpiperidin-4-one (B1278940)

The creation of the specific 1-benzyl-2-methylpiperidin-4-one structure is a critical step. One effective and atom-efficient method for accessing 2-substituted N-benzylic 4-piperidones is through an aza-Michael reaction. kcl.ac.uk This approach involves the use of substituted divinyl ketones as the starting material.

A notable synthesis involves a double aza-Michael reaction, which has been developed into a facile, one-pot oxidation-cyclization method for preparing a diverse range of N-substituted 4-piperidones. kcl.ac.uk In this protocol, a suitable divinyl ketone is reacted with benzylamine (B48309). Specifically for the target precursor, a methyl-substituted divinyl ketone is employed. The cyclization with benzylamine leads to the formation of racemic 1-benzyl-2-methylpiperidin-4-one. kcl.ac.ukacs.org The use of S-α-phenylethylamine as a chiral auxiliary in similar reactions has been shown to produce separable, diastereomeric 4-piperidone (B1582916) products with resolved stereochemistry at the 2-position. kcl.ac.ukacs.org

| Reagents | Conditions | Product | Yield | Ref |

| Methyl divinyl ketone, Benzylamine | NaHCO3, CH3CN/H2O (3:1), 16°C (40 min) → 95°C, 1.5 h | 1-Benzyl-2-methylpiperidin-4-one | 42% | acs.org |

Table 1: Synthesis of 1-Benzyl-2-methylpiperidin-4-one via aza-Michael reaction.

Derivatization of Piperidin-4-one Intermediates

Once the 1-benzyl-2-methylpiperidin-4-one scaffold is obtained, it can undergo various derivatization reactions to introduce further complexity. The carbonyl group at the 4-position and the adjacent methylene (B1212753) groups are key reactive sites. guidechem.com

For instance, N-benzyl-4-piperidone and its derivatives can participate in aldol (B89426) condensation reactions. The reaction with benzaldehyde (B42025) derivatives, catalyzed by dry HCl gas, can yield N-Benzyl-3,5-di(arylmethylene)-4-piperidone derivatives. guidechem.com Another significant derivatization is the conversion of the ketone to an aldehyde. This can be achieved through a multi-step process involving a Wittig reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride to form an enol ether, followed by acidic hydrolysis to yield the corresponding 4-formyl piperidine (B6355638). kcl.ac.ukchemicalbook.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Shapiro reaction, can be used to introduce aryl groups at the 4-position, starting from the corresponding tosylhydrazone. researchgate.netnih.gov

N-Acylation and Quaternization Strategies for Piperidine Ring Formation

N-acylation and quaternization are fundamental strategies in the synthesis and modification of piperidine-containing compounds. mun.ca N-acylation involves the replacement of the hydrogen atom on the piperidine nitrogen with an acyl group. researchgate.net This transformation is valuable for creating a wide range of amide derivatives with diverse biological activities. mun.cagoogle.com

Quaternization is an SN2 reaction where the nitrogen atom of the piperidine ring is alkylated, resulting in a positively charged piperidinium (B107235) salt. acs.orgchemicalbook.com This reaction is influenced by the polarity of the solvent, with more polar solvents favoring the charged product. acs.orgchemicalbook.com The choice of alkylating agent and the substituents on the piperidine ring can lead to different diastereoselectivities, with either axial or equatorial alkylation being favored. acs.orgchemicalbook.com For example, while preferential equatorial alkylation is common, the use of certain alkylating agents like ethyl iodide can result in more axial alkylation compared to more reactive agents like triethyloxonium (B8711484) tetrafluoroborate. chemicalbook.com

Formation of Substituted Piperidine Scaffolds via Cyclization Reactions

The construction of the piperidine ring itself is a cornerstone of this chemistry, with several cyclization strategies being employed. These methods often provide access to the core piperidone structure, which can then be further modified.

Dieckmann Condensation: This intramolecular cyclization of a dicarboxylic acid ester is a classic method for forming cyclic ketones. For the synthesis of 1-benzyl-4-piperidone, benzylamine can be reacted with methyl acrylate (B77674) to form N,N-bis(β-propionate methyl ester)benzylamine. chemicalbook.com This intermediate then undergoes a Dieckmann condensation, followed by hydrolysis and decarboxylation, to yield the desired N-benzyl-4-piperidone. guidechem.comchemicalbook.com

Mannich Condensation: The Mannich reaction is another powerful tool for constructing piperidone rings. It involves the reaction of an active methylene compound with an aldehyde (like formaldehyde) and an amine. chemrevlett.com This method has been widely used to synthesize various substituted 4-piperidones. chemrevlett.com

Other Cyclization Reactions: A variety of other cyclization methods exist for forming the piperidine scaffold. These include intramolecular reductive cyclization of diketones, gold-catalyzed annulation procedures, and electroreductive cyclization of imines with dihaloalkanes. guidechem.comnih.gov The aza-Michael reaction, as mentioned earlier, is a particularly effective method for creating substituted piperidines through the addition of an amine to an α,β-unsaturated carbonyl compound. kcl.ac.ukresearchgate.netresearchgate.netntu.edu.sg

| Cyclization Method | Key Precursors | Product Type | Ref |

| Dieckmann Condensation | N,N-bis(β-propionate methyl ester)benzylamine | 1-Benzyl-4-piperidone | chemicalbook.com |

| Mannich Condensation | Substituted aromatic aldehydes, ethyl methyl ketone, ammonium (B1175870) acetate | Substituted 4-piperidones | chemrevlett.com |

| Aza-Michael Reaction | Divinyl ketones, Benzylamine | 2-Substituted-N-benzyl-4-piperidones | kcl.ac.uk |

Table 2: Overview of Cyclization Strategies for Piperidone Synthesis.

Direct Synthetic Routes to 1-Benzyl-2-methylpiperidin-4-ol

The final step in the synthesis is the conversion of the ketone at the 4-position to the desired tertiary alcohol. This is typically achieved through nucleophilic addition to the carbonyl group.

Nucleophilic Addition Reactions

The most direct route to this compound from its corresponding ketone precursor, 1-Benzyl-2-methylpiperidin-4-one, involves a nucleophilic addition reaction at the carbonyl carbon.

Reduction of the Ketone (for secondary alcohol): While the target is a tertiary alcohol, it is important to note the reduction of the parent N-benzyl-4-piperidone to the corresponding secondary alcohol. This is a form of nucleophilic addition where a hydride ion acts as the nucleophile. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). google.com Reductive amination, which involves the reaction of a ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride, is a related process that forms an amine. youtube.com

Grignard Reaction (for tertiary alcohol): To obtain the target tertiary alcohol, a Grignard reaction is a suitable method. This involves reacting the ketone precursor, 1-benzyl-2-methylpiperidin-4-one, with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield this compound. A similar reaction has been described for the synthesis of 4-(3-trifluoromethyl)phenyl-4-piperidinol from N-benzyl-4-piperidone and a Grignard reagent derived from m-bromotrifluoromethylbenzene. guidechem.com

| Precursor | Reagent | Product | Reaction Type | Ref |

| 1-Benzyl-2-methylpiperidin-4-one | Methylmagnesium bromide | This compound | Grignard Reaction | guidechem.com |

| N-Benzyl-4-piperidone | Sodium borohydride | 1-Benzyl-piperidin-4-ol | Reduction | google.com |

Table 3: Nucleophilic Addition Reactions for Alcohol Synthesis.

Reduction of Ketone Precursors

The reduction of 1-benzyl-2-methylpiperidin-4-one to yield this compound is a fundamental transformation. This can be achieved using various reducing agents, with the choice of reagent often influencing the stereochemical outcome of the reaction.

For instance, a double aza-Michael reaction provides an atom-efficient pathway to chiral 2-substituted 4-piperidone building blocks from divinyl ketones. semanticscholar.org These piperidones can then be reduced to the corresponding alcohols. The synthesis of 1-benzyl-2-methylpiperidin-4-one itself can be accomplished through the reaction of a crude ketone with benzylamine in the presence of aqueous sodium bicarbonate. semanticscholar.org

A general method for the synthesis of 1-benzyl-4-piperidone, a related precursor, involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation, affording the product in a 78.4% yield. chemicalbook.com Another approach starts from 4-piperidone monohydrate hydrochloride and benzyl (B1604629) bromide, yielding 1-benzyl-4-piperidone in 89.28% yield. chemicalbook.com

Stereoselective Synthesis of this compound

The presence of two chiral centers in this compound necessitates the development of stereoselective synthetic methods to obtain specific stereoisomers. This is particularly important in pharmaceutical applications where the biological activity is often dependent on the absolute configuration of the molecule.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer of a chiral compound. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

One notable approach involves the use of a pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione in crossed aldol reactions. nih.gov The stereochemical outcome of these reactions can be controlled by the choice of solvent and additives. For example, using a THF/HMPA solvent system can lead to the selective synthesis of the 1,4-adduct. nih.gov Another strategy employs a (4S)-benzyl-1,3-thiazolidin-2-one as a chiral auxiliary in aldol reactions to achieve good diastereoselectivity. scielo.org.mx These methods, while not directly producing this compound, demonstrate powerful strategies for controlling stereochemistry in related piperidine systems that can be adapted.

The asymmetric synthesis of related natural products like (−)-solanidine and (−)-tomatidenol showcases complex strategies involving the stereoselective formation of piperidine-containing ring systems. rsc.org These syntheses often feature cascade reactions to establish multiple stereocenters in a controlled manner. rsc.org

Diastereoselective Control in Aza-Prins Reactions and Related Transformations

The aza-Prins reaction, an acid-catalyzed cyclization of an N-homoallyliminium ion, offers a powerful tool for the diastereoselective synthesis of piperidine derivatives. organic-chemistry.orgwindows.net The reaction of a homoallylamine with an aldehyde under acidic conditions generates the key intermediate which then cyclizes. windows.net The stereochemical outcome can be influenced by the reaction conditions and the nature of the substrates. For example, the aza-Prins reaction of 6,7-dimethoxy-3-vinyl-1,2,3,4-tetrahydroquinoline with 1,2-dicarbonyl compounds proceeds in a stereoselective manner to give the 2,4-trans isomer as the major product. windows.net

Phosphomolybdic acid has been shown to be an efficient catalyst for the Prins cyclization of homoallylic alcohols with aldehydes in water, leading to 4-hydroxytetrahydropyran derivatives with high cis-selectivity. organic-chemistry.org This environmentally friendly approach proceeds through a chair-like transition state of an (E)-oxocarbenium ion. organic-chemistry.org While this example produces a tetrahydropyran (B127337) ring, the principles of stereocontrol are applicable to the synthesis of substituted piperidines.

Chiral Resolution Techniques for Enantiopure Products

When a synthesis produces a racemic or diastereomeric mixture, chiral resolution can be employed to separate the desired stereoisomer. This often involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

For example, in the synthesis of a key intermediate for the drug tofacitinib, a chiral resolution step using L-DTTA (L-di-p-toluoyltartaric acid) is employed to isolate the desired (3R,4R) stereoisomer. researchgate.net Catalytic kinetic resolution has also emerged as a powerful method for obtaining enantioenriched cyclic amines. nih.gov This technique utilizes a chiral catalyst to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted, enantioenriched amine. nih.gov

Scalable Synthesis and Process Development

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

Optimization of Reaction Conditions and Yields

Optimizing a synthetic route involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and purity of the desired product. For example, a scalable process for the synthesis of methyl piperidine-4-yl-carbamate, a related piperidine derivative, was developed through the reductive amination of 1-benzylpiperidin-4-one. asianpubs.org This process utilizes easily available commercial raw materials and features shorter reaction times with high yields, making it suitable for large-scale manufacturing. asianpubs.org

The synthesis of 1-benzyl-4-piperidone has been optimized by adjusting the molar ratio of reactants and reaction times. In one method, the reaction of 4-piperidone monohydrate hydrochloride with benzyl bromide in DMF at 65°C for 14 hours resulted in a high yield of the product. chemicalbook.com Another scalable synthesis of a piperidine derivative involves a continuous-flow process for the aerobic oxidation of primary alcohols to aldehydes, which can be a key step in a multi-step synthesis. researchgate.net

The table below summarizes various synthetic approaches and conditions for piperidine derivatives, highlighting the diversity of methods available for optimization.

| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |

| 4-piperidone monohydrate hydrochloride, benzyl bromide | Anhydrous K2CO3, dry DMF, 65°C, 14 h | 1-Benzyl-4-piperidone | 89.28% | chemicalbook.com |

| N,N-bis(β-propionate methyl ester) benzylamine | Metallic sodium, anhydrous toluene, reflux; then 25% HCl, reflux | 1-Benzyl-4-piperidone | 78.4% | chemicalbook.com |

| 1-benzylpiperidin-4-one, ammonia | Raney-Ni, de-protection | Methyl piperidine-4-yl-carbamate | High | asianpubs.org |

| Crude ketone 7a, benzylamine | Aqueous NaHCO3, acetonitrile (B52724), 16°C | 1-Benzyl-2-methylpiperidin-4-one | Not specified | semanticscholar.org |

| 3-Sulfanylbenzoic acid, 2-chloro-4-trifluoromethylpyridine | Multiple steps including esterification, condensation, reduction, etc. | Benzylpiperazine derivative | 60-99% (step-wise) | unisi.it |

Selection of Catalysts and Reagents for Efficiency

The efficiency of converting the ketone precursor to this compound is critically dependent on the choice of nucleophilic methylating agent. For this transformation, the primary reagents are not catalysts but are consumed stoichiometrically in the reaction. The most prominent and effective reagents for this purpose are organolithium and Grignard reagents. wikipedia.org

Organolithium Reagents: Methyllithium (B1224462) (CH₃Li) is a powerful nucleophile due to the highly polar nature of the carbon-lithium bond, which imparts significant carbanionic character to the methyl group. wikipedia.org These reagents are known for their high reactivity and ability to readily add to ketones to form tertiary alcohols. wikipedia.org Their application in the synthesis of complex piperidine derivatives has been well-established. umw.eduuark.edu The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.

Grignard Reagents: Methylmagnesium halides (CH₃MgX, where X is typically Br or Cl) are classic and widely used reagents for carbon-carbon bond formation. youtube.com Like organolithiums, they are strong nucleophiles capable of efficiently attacking a carbonyl carbon. youtube.com The addition of Grignard reagents to aldehydes and ketones is a fundamental method for producing secondary and tertiary alcohols, respectively. youtube.com Their use in modifying piperidinone scaffolds is a common strategy in medicinal chemistry. google.com

While the organometallic reagent is the key reactant, efficiency and stereoselectivity can sometimes be enhanced with additives. For instance, the addition of lithium salts such as lithium perchlorate (B79767) (LiClO₄) has been shown to improve the stereoselectivity of nucleophilic additions to ketones. wikipedia.org In the broader context of piperidine synthesis, transition metal catalysts, particularly those based on palladium, are employed for cross-coupling reactions to form C-C bonds, but they are not typically used for the direct alkylation of a ketone to a tertiary alcohol. whiterose.ac.ukresearchgate.net

The table below summarizes the key reagents for the nucleophilic methylation of the piperidinone precursor.

| Reagent Class | Specific Example | Key Characteristics | Typical Reaction Conditions |

|---|---|---|---|

| Organolithium Reagents | Methyllithium (CH₃Li) | Highly reactive, strong nucleophile and base. wikipedia.org Often pyrophoric. wikipedia.org | Anhydrous ethereal solvents (e.g., THF, Diethyl ether), low temperatures (-78 °C to 0 °C). wikipedia.org |

| Grignard Reagents | Methylmagnesium Bromide (CH₃MgBr) | Strong nucleophile, less basic than organolithiums. youtube.com Moisture sensitive. | Anhydrous ethereal solvents (e.g., THF, Diethyl ether), room temperature or gentle heating. youtube.com |

Considerations for Large-Scale Production

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production introduces several critical considerations focused on safety, cost, efficiency, and regulatory compliance.

Raw Material Sourcing and Cost: The economic viability of the synthesis is heavily dependent on the cost and availability of the starting materials. asianpubs.org A scalable process would ideally begin with inexpensive and readily available precursors. chemicalbook.com For instance, the synthesis of the key intermediate, 1-benzyl-4-piperidone, from basic materials like benzylamine and methyl acrylate represents an economically advantageous route for large-scale production. chemicalbook.com

Safety and Handling of Reagents: The use of highly reactive organometallic reagents poses significant safety challenges on an industrial scale. Organolithium reagents like methyllithium are often pyrophoric, meaning they can ignite spontaneously on contact with air. wikipedia.org Similarly, other reagents used in related syntheses, such as sodium triacetoxyborohydride, can be pyrophoric and are extremely sensitive to moisture. google.com Industrial processes must incorporate robust engineering controls, inert atmosphere techniques, and specialized handling procedures to mitigate these risks. The use of corrosive superacids is also problematic for industrial equipment. google.com

Reaction Time: Shorter reaction times are highly desirable to increase plant capacity. asianpubs.org

Temperature and Pressure Control: Reactions requiring extreme temperatures (e.g., cryogenic conditions for some organolithium reactions) or high pressure increase operational complexity and cost. wikipedia.org Processes that run under milder conditions are preferred.

Work-up and Purification: Simple and efficient purification methods are essential. Relying on techniques like column chromatography is often not feasible for multi-ton production. Crystallization, distillation, or extraction are preferred methods.

An efficient, scalable route is one that provides high yields with shorter reaction times using commercially available materials, thereby making the process viable for large-scale manufacturing. asianpubs.org

The table below outlines the primary considerations for scaling up the synthesis.

| Consideration | Key Factors for Large-Scale Production | Example/Rationale |

|---|---|---|

| Starting Materials | Cost-effectiveness, commercial availability, and stability. | Using fundamental building blocks like benzylamine and methyl acrylate is preferable to complex, expensive precursors. chemicalbook.com |

| Reagent Safety | Management of pyrophoric, corrosive, and moisture-sensitive reagents. | Requires specialized equipment for handling pyrophoric organolithiums or water-sensitive Grignard reagents under inert atmospheres. wikipedia.orggoogle.com |

| Reaction Conditions | Avoidance of extreme temperatures/pressures; preference for atmospheric pressure and moderate temperatures. | Sealed-tube reactions are difficult to implement on a large scale. google.com Cryogenic conditions increase energy costs. |

| Process Efficiency | Maximization of yield, minimization of reaction time, and reduction of waste streams. | A process with high yield and short cycle times is more economically attractive. asianpubs.org |

| Product Isolation | Use of scalable purification techniques like crystallization or distillation over chromatography. | Flash column chromatography is generally not viable for industrial-scale purification. dtic.mil |

Structural Characterization and Analysis of 1 Benzyl 2 Methylpiperidin 4 Ol

Spectroscopic Characterization Techniques

The spectroscopic analysis of 1-Benzyl-2-methylpiperidin-4-ol relies on a combination of techniques to provide a complete picture of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable. The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum provide detailed information about the number of protons and their neighboring environments. Key signals would include those for the aromatic protons of the benzyl (B1604629) group, the benzylic protons, the protons on the piperidine (B6355638) ring, the methyl protons, and the hydroxyl proton. The relative stereochemistry of the methyl and hydroxyl groups (cis or trans) would significantly influence the chemical shifts and coupling constants of the piperidine ring protons.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a distinct signal. This allows for the confirmation of the carbon skeleton, including the carbons of the benzyl group, the piperidine ring, and the methyl group. The chemical shift of the carbon bearing the hydroxyl group (C-4) and the carbon bearing the methyl group (C-2) would be of particular interest in confirming the structure.

Hypothetical ¹H NMR Data for a Diastereomer of this compound| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Ar-H |

| 3.55 | d | 1H | N-CH ₂-Ph (geminal) |

| 3.45 | d | 1H | N-CH ₂-Ph (geminal) |

| 3.80 | m | 1H | CH -OH |

| 2.90 | m | 1H | Piperidine Ring H |

| 2.50 | m | 1H | CH -CH₃ |

| 1.50-1.90 | m | 4H | Piperidine Ring CH ₂ |

| 1.10 | d | 3H | -CH ₃ |

| 2.10 | s | 1H | -OH |

Hypothetical ¹³C NMR Data for a Diastereomer of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 138.5 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 127.0 | Ar-C H |

| 67.0 | C H-OH |

| 60.0 | N-C H₂-Ph |

| 58.0 | C H-CH₃ |

| 55.0 | Piperidine Ring C |

| 35.0 | Piperidine Ring C |

| 30.0 | Piperidine Ring C |

| 15.0 | -C H₃ |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear in the 2800-3100 cm⁻¹ region. The C-N stretching of the tertiary amine and C-O stretching of the secondary alcohol would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.

Expected Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3200-3600 | O-H stretch (alcohol) |

| 3000-3100 | C-H stretch (aromatic) |

| 2800-3000 | C-H stretch (aliphatic) |

| 1450-1600 | C=C stretch (aromatic ring) |

| 1050-1200 | C-O stretch (alcohol) |

| 1000-1250 | C-N stretch (tertiary amine) |

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular formula. Common fragmentation pathways for N-benzylpiperidines involve cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺). Another characteristic fragmentation would be the loss of a water molecule from the molecular ion. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, further confirming the elemental composition.

Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| [M]⁺ | Molecular Ion |

| [M-H₂O]⁺ | Loss of water |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| [M-C₇H₇]⁺ | Loss of benzyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorptions of the benzene (B151609) ring of the benzyl group. Typically, benzene and its simple derivatives exhibit a strong absorption band (the E2 band) around 200-210 nm and a weaker, fine-structured band (the B band) around 255 nm. The presence of the piperidine ring and its substituents is not expected to significantly alter the main absorption features of the benzenoid system.

X-ray Crystallographic Analysis

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

While spectroscopic methods provide valuable information about the connectivity and functional groups, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique would allow for the unambiguous assignment of the relative stereochemistry (cis or trans) of the methyl and hydroxyl groups on the piperidine ring. Furthermore, it would provide detailed information on bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). The crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, could also be elucidated.

No published crystal structure for this compound is currently available in the public domain.

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive analysis of the crystal structure of this compound, particularly its hydrochloride salt, is essential for understanding its solid-state conformation and the non-covalent forces that govern its three-dimensional architecture. While specific, publicly available crystallographic data for this compound is not found in the searched literature, the analysis of closely related substituted piperidine structures provides a framework for understanding the expected interactions. The crystal packing in such compounds is typically dominated by a network of hydrogen bonds and other weaker interactions, which collectively stabilize the lattice.

In the case of a hydrochloride salt of a substituted piperidinol like this compound, the protonated piperidine nitrogen and the hydroxyl group would be primary donors for strong hydrogen bonds. The chloride ion (Cl⁻) would serve as a key acceptor, leading to the formation of robust N⁺-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds. These interactions generally form the primary framework of the crystal packing, often linking the molecules into chains or more complex networks.

Beyond these primary bonds, weaker C-H···O and C-H···Cl hydrogen bonds play a significant role in providing additional stability to the crystal lattice. The hydrogen atoms attached to the carbon framework, including those on the benzyl ring and the piperidine ring, can act as weak donors. For instance, the aromatic C-H groups of the benzyl substituent and the aliphatic C-H groups of the piperidine ring can form C-H···O interactions with the oxygen atom of the hydroxyl group on a neighboring molecule. Similarly, these C-H groups can interact with the chloride anion, forming C-H···Cl hydrogen bonds. These interactions, while individually weak, collectively contribute to a highly organized and stable three-dimensional supramolecular structure.

A detailed quantitative analysis of these interactions requires precise geometric data from single-crystal X-ray diffraction. The tables below are illustrative of the kind of data that would be derived from such an analysis, based on typical bond lengths and angles observed in similar structures.

Table 1: Potential Hydrogen Bond Geometry (Illustrative)

| Donor (D) | H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C-H (Aromatic) | H | O (Hydroxyl) | ~0.95 | ~2.4 - 2.7 | ~3.3 - 3.6 | ~150 - 170 |

| C-H (Aliphatic) | H | O (Hydroxyl) | ~0.98 | ~2.5 - 2.8 | ~3.4 - 3.7 | ~140 - 160 |

| C-H (Aromatic) | H | Cl (Chloride) | ~0.95 | ~2.6 - 2.9 | ~3.5 - 3.8 | ~150 - 170 |

| C-H (Aliphatic) | H | Cl (Chloride) | ~0.98 | ~2.7 - 3.0 | ~3.6 - 3.9 | ~140 - 160 |

Stereochemistry and Conformational Analysis of 1 Benzyl 2 Methylpiperidin 4 Ol

Configurational Isomerism

Configurational isomers, or stereoisomers, of 1-benzyl-2-methylpiperidin-4-ol arise from the different spatial arrangements of the methyl and hydroxyl groups attached to the chiral centers of the piperidine (B6355638) ring. These isomers, which include diastereomers and enantiomers, are distinct molecules with unique chemical and physical properties.

The synthesis of this compound typically results in a mixture of diastereomers, namely the cis and trans isomers. The relative orientation of the methyl group at C-2 and the hydroxyl group at C-4 determines this diastereomerism. The control and subsequent determination of the ratio of these isomers are pivotal in synthetic chemistry.

The diastereomeric ratio is often influenced by the synthetic route and reaction conditions employed. For instance, in the synthesis of related 2,4-disubstituted piperidines, the choice of reagents and reaction parameters can favor the formation of one diastereomer over the other. In some cases, a specific diastereomer, such as the trans configuration, can be isolated as the sole product. rsc.org The determination of the resulting diastereomeric ratio is commonly accomplished using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. ias.ac.in The coupling constants and chemical shifts of the protons on the piperidine ring in the ¹H NMR spectrum provide detailed information about the relative stereochemistry of the substituents.

Table 1: Factors Influencing Diastereomeric Ratios

| Factor | Influence on Diastereomer Formation | Analytical Method for Determination |

| Synthetic Route | The choice of starting materials and reaction pathway can lead to different diastereomeric outcomes. | NMR Spectroscopy |

| Reaction Conditions | Parameters such as temperature, solvent, and catalysts can affect the stereoselectivity of the reaction. | Chromatography (e.g., HPLC, GC) |

| Reagent Choice | The use of specific reagents can favor the formation of a particular diastereomer. | X-ray Crystallography |

Each diastereomer of this compound can exist as a pair of enantiomers due to the presence of chiral centers. The synthesis of a single enantiomer, or the separation of a racemic mixture, is a significant challenge in stereoselective synthesis. Biocatalytic approaches, utilizing enzymes such as transaminases, have emerged as powerful tools for the asymmetric synthesis of chiral piperidines, achieving high enantiomeric excess (ee). nih.gov These methods can provide access to either enantiomer with ee values often exceeding 95%. nih.gov

The assessment of enantiomeric purity is crucial and is typically performed using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. nih.govasianpubs.org This technique allows for the separation and quantification of the two enantiomers in a mixture. asianpubs.org Pre-column derivatization can also be employed to enhance the separation and detection of the enantiomers. asianpubs.org

Table 2: Methods for Achieving and Assessing Enantiomeric Purity

| Method | Description | Key Outcomes |

| Asymmetric Synthesis | Utilizes chiral catalysts or auxiliaries (e.g., transaminases) to produce a single enantiomer. nih.gov | High enantiomeric excess (>95% ee). nih.gov |

| Kinetic Resolution | Employs a chiral reagent or catalyst to selectively react with one enantiomer in a racemic mixture. rsc.org | Yields highly enantioenriched piperidines. rsc.org |

| Chiral HPLC | A chromatographic technique that separates enantiomers based on their differential interactions with a chiral stationary phase. asianpubs.org | Accurate determination of enantiomeric ratio and purity. asianpubs.org |

Ring Conformation and Dynamics

The piperidine ring in this compound is not planar and adopts various non-planar conformations to minimize steric and torsional strain. The study of these conformations and their dynamic interconversion is essential for a complete structural understanding of the molecule.

The most stable conformation for a six-membered ring like piperidine is typically the chair conformation. ias.ac.inrsc.org This arrangement minimizes angle strain and eclipsing interactions between substituents. However, other, higher-energy conformations such as the twist-boat (or sofa) and boat conformations can also exist, particularly in highly substituted or sterically hindered piperidine derivatives. rsc.orgias.ac.in The equilibrium between these conformers can be influenced by factors such as the nature of the substituents and the presence of intramolecular interactions. rsc.org While the chair form is generally predominant, in some substituted piperidines, the boat conformation has been identified as the preferred arrangement to alleviate unfavorable steric interactions. rsc.org

In the chair conformation of this compound, each substituent on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). libretexts.org The relative stability of the two possible chair conformations is determined by the steric bulk of the substituents. libretexts.org Generally, a substituent prefers to occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. masterorganicchemistry.compressbooks.pub

For this compound, the large benzyl (B1604629) group on the nitrogen atom and the methyl group at the C-2 position will have a significant influence on the conformational preference. The hydroxyl group at C-4 will also play a role. The most stable chair conformation will be the one that places the maximum number of bulky substituents in the equatorial position. libretexts.org For instance, in related 4-substituted piperidines, the conformational preference can be influenced by electrostatic interactions, and in some cases, the axial conformer can be stabilized. nih.gov

Table 3: General Principles of Substituent Orientation in Piperidines

| Substituent Position | Relative Stability | Reason |

| Equatorial | More stable for bulky groups. pressbooks.pub | Minimizes 1,3-diaxial steric strain. masterorganicchemistry.com |

| Axial | Less stable for bulky groups. masterorganicchemistry.com | Experiences steric repulsion with other axial substituents. masterorganicchemistry.com |

The conformation of the piperidine ring and the orientation of its substituents have a direct and measurable impact on spectroscopic data, particularly NMR spectra. ias.ac.inresearchgate.net In ¹H NMR, the coupling constants between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative orientation of protons and, by extension, the conformation of the ring. For example, a large coupling constant (around 10-13 Hz) between two vicinal protons typically indicates a trans-diaxial relationship, which is characteristic of a chair conformation. ias.ac.in

In ¹³C NMR, the chemical shifts of the carbon atoms in the piperidine ring are also sensitive to the conformational state of the molecule. researchgate.net The orientation of a substituent (axial or equatorial) will affect the shielding of the carbon atom to which it is attached, as well as other carbons in the ring, due to steric compression effects. By comparing experimental NMR data with calculated values for different possible conformations, the most likely solution-state structure of the molecule can be elucidated. researchgate.net

Chiral Recognition and Differentiation Methodologies

The primary methods employed for the chiral recognition and differentiation of this compound and structurally related piperidine derivatives include High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral discriminating agents. These techniques leverage the subtle differences in the interactions between the individual stereoisomers and a chiral environment to achieve separation and spectral distinction.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a cornerstone for the analytical and preparative separation of the enantiomers of this compound. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide array of racemic compounds, including N-heterocycles. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to different retention times for each enantiomer.

For instance, in the separation of analogous piperidine structures, such as 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine, an ovomucoid-bonded column has been successfully utilized. nih.gov This type of CSP, a glycoprotein, provides a complex chiral environment that can effectively differentiate between enantiomers. nih.gov While specific data for this compound is not extensively published, the principles established with similar compounds are directly applicable. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for optimizing the separation.

A study on the separation of benzyl-3-methyl-4-piperidone, a closely related ketone precursor, on a CHIRALPAK AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) provides a relevant example. The separation was achieved using a mobile phase of acetonitrile (B52724) with 0.1% diethylamine (B46881) (DEA), demonstrating the utility of polysaccharide-based CSPs for this class of compounds.

| Parameter | Value |

| Column | CHIRALPAK AD-H, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile, 0.1% DEA |

| Flow Rate | 1 ml/min |

| Detection | UV, 245 nm |

| Sample | 10 g/l; 0.5 µl |

| Table 1: Illustrative HPLC conditions for a related piperidone derivative. |

Kinetic resolution studies on 2,4-disubstituted piperidines have also employed chiral HPLC to determine the enantiomeric excess of the resolved products, further underscoring the importance of this technique in stereochemical analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly in the presence of chiral discriminating agents (CDAs), offers a powerful tool for the differentiation of enantiomers in solution. While standard NMR spectra of a racemic mixture are identical for both enantiomers, the addition of a CDA can induce diastereomeric interactions, leading to the formation of transient diastereomeric complexes with different NMR spectral properties.

For piperidine derivatives, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been demonstrated as an effective CDA. nih.gov The amine functionality of the piperidine is protonated by the carboxylic acid groups of the crown ether, forming an ammonium (B1175870) ion. This ammonium ion then associates with the crown ether cavity through hydrogen bonding and ionic interactions. nih.gov The distinct spatial fit between each enantiomer and the chiral crown ether results in different chemical shifts for corresponding protons and carbons in the NMR spectrum, allowing for their differentiation and quantification. nih.gov

In the context of stereochemical assignment for related 4-hydroxy-4-methylpiperidines, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) have been instrumental. These experiments can reveal through-space interactions between protons, which helps in determining the relative configuration of substituents on the piperidine ring. For example, the observation of a cross-peak between the C4-methyl group and an axial benzylic proton can confirm the axial orientation of the methyl group.

Chemical Transformations and Reaction Mechanisms of 1 Benzyl 2 Methylpiperidin 4 Ol

Reactions Involving the Piperidine (B6355638) Nitrogen

The tertiary amine of the piperidine ring in 1-Benzyl-2-methylpiperidin-4-ol is a key site for a variety of chemical transformations, including N-alkylation, N-acylation, quaternization, and the formation of imine intermediates.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the piperidine ring can undergo reactions with various electrophiles. N-acylation, for instance, can be achieved by reacting 1-benzyl-2-methyl-4-piperidone with acylating agents. While specific examples for this compound are not detailed in the provided search results, the reactivity of the parent ketone, 1-benzyl-2-methyl-4-piperidone, suggests that the corresponding alcohol would exhibit similar reactivity at the nitrogen center. For example, N-acylation of the parent ketone has been performed using various acylating agents, indicating that the nitrogen is available for such transformations.

Quaternization of the Nitrogen Atom

The tertiary amine of this compound can be quaternized by reaction with alkyl halides. This process involves the nitrogen atom attacking the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction is a common transformation for tertiary amines and is expected to proceed readily for this compound, although specific examples are not detailed in the provided search results.

Formation and Reactivity of Imine Intermediates

While direct formation of imine intermediates from this compound is not the typical pathway, the corresponding ketone, 1-benzyl-2-methyl-4-piperidone, can be used to form enamines. For instance, the reaction of 1-benzyl-2-methyl-4-piperidone with pyrrolidine (B122466) in the presence of an acid catalyst leads to the formation of an enamine. This enamine can then undergo further reactions, such as alkylation.

Reactions Involving the C-4 Hydroxyl Group

The hydroxyl group at the C-4 position of the piperidine ring is another key functional group that dictates the reactivity of this compound.

Oxidation Reactions to Corresponding Ketones

The secondary alcohol at the C-4 position can be oxidized to the corresponding ketone, 1-benzyl-2-methyl-4-piperidone. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed for this purpose.

Hydroxyl-Mediated Ring Opening Reactions

The hydroxyl group at the C-4 position of this compound can influence the stability of the piperidine ring. Under specific conditions, this functional group can participate in reactions that lead to the cleavage of the heterocyclic ring. The presence of the hydroxyl group can facilitate ring opening through various mechanisms, often initiated by electrophilic activation of the hydroxyl group followed by rearrangement or fragmentation. The feasibility and pathway of such reactions are influenced by the stereochemistry of the hydroxyl group and the nature of the reagents employed.

Reactions Involving the C-2 Methyl Group and Other Ring Positions

Chemical Reactivity at α-Carbon Atoms

The carbon atoms alpha to the ring nitrogen (C-2 and C-6) in piperidine derivatives exhibit distinct reactivity. The C-2 methyl group in this compound is situated at one of these α-positions. The acidity of the protons on this methyl group is influenced by the adjacent nitrogen atom. This allows for deprotonation by a strong base, generating a carbanion that can then react with various electrophiles. This reactivity is fundamental to the functionalization of the piperidine ring at the C-2 position.

Nucleophilic and Electrophilic Substitution Reactions on the Piperidine Ring

The piperidine ring, being a saturated heterocycle, does not typically undergo classical aromatic substitution reactions. However, substitution reactions can occur on the piperidine ring of this compound through various mechanisms.

Nucleophilic substitution reactions can occur on the piperidine ring, particularly if a suitable leaving group is present. While the hydroxyl group at C-4 is not an ideal leaving group, it can be converted into a better one, such as a tosylate or mesylate. Subsequent reaction with a nucleophile can then lead to its displacement. The stereochemical outcome of such reactions is of significant interest. Studies on related N-methylpyridinium ions with piperidine have shown that the reaction mechanism can be complex, sometimes involving rate-determining deprotonation of an addition intermediate. nih.gov The reactivity in these nucleophilic aromatic substitution (SNAr) type reactions is influenced by the nature of the leaving group and any activating groups present on the ring. nih.gov For instance, the leaving group order in the substitution reactions of ring-substituted N-methylpyridinium compounds with piperidine in methanol (B129727) was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This differs from the typical "element effect" observed in many SNAr reactions. nih.gov

Electrophilic substitution directly on the carbon atoms of the saturated piperidine ring is uncommon due to the electron-rich nature of the ring being concentrated at the nitrogen atom. However, electrophilic attack can occur at the nitrogen atom, leading to the formation of quaternary ammonium salts.

Ring System Transformations

Intramolecular Cyclization Processes

The functional groups present on this compound can be utilized in intramolecular reactions to construct new ring systems. For example, the hydroxyl group could potentially participate in a Prins-type cyclization if an appropriate unsaturated side chain were present on the molecule. In a related concept, intramolecular cyclizations can be initiated by the formation of a carbocation, which is then trapped by an internal nucleophile. beilstein-journals.org For instance, the treatment of certain aldehydes with a Lewis acid can generate an oxocarbenium ion that undergoes an intramolecular cyclization with an olefinic bond to produce a stable benzyl (B1604629) carbocation. beilstein-journals.org This intermediate can then be trapped to form a new ring. beilstein-journals.org

Intermolecular Approaches to Piperidine Ring Formation

The synthesis of the this compound ring system itself can be achieved through various intermolecular reactions. A common strategy involves the cyclization of a linear precursor containing the necessary atoms and functional groups. For example, a two-step synthetic scheme can be employed where a starting compound undergoes a substitution reaction followed by cyclization. nih.gov The specific precursors and reaction conditions will determine the final stereochemistry of the substituted piperidine ring.

Oxidative Amination and Aza-Michael Additions

The transformation of this compound to its corresponding 4-amino derivatives represents a key step in the synthesis of various biologically active molecules. This conversion can be achieved through processes that fall under the categories of oxidative amination and aza-Michael additions. While a direct one-step oxidative amination of this compound is not extensively documented, a common and highly effective strategy involves a two-step sequence: the oxidation of the secondary alcohol to the corresponding ketone, followed by an amination reaction.

The initial step in this sequence is the oxidation of this compound to 1-benzyl-2-methylpiperidin-4-one (B1278940). This ketone is a crucial intermediate, and its synthesis has been reported, for instance, through a double aza-Michael reaction of a divinyl ketone with benzylamine (B48309) semanticscholar.org. For the oxidation of the alcohol, standard oxidizing agents for secondary alcohols can be employed.

Following the formation of 1-benzyl-2-methylpiperidin-4-one, various methods can be utilized to introduce an amino group at the C4 position. These methods often involve the in-situ formation of an enamine or an iminium ion, which then undergoes further reaction.

One of the most prevalent methods for the amination of ketones is reductive amination . This process involves the reaction of the ketone with an amine in the presence of a reducing agent. The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. The subsequent reduction of the iminium ion yields the desired amine. A variety of amines and reducing agents can be used, allowing for the synthesis of a diverse range of substituted aminopiperidines. For instance, the reductive amination of N-Boc-piperidin-4-one with 3,4-dichloroaniline (B118046) has been successfully employed for the synthesis of a substituted piperidin-4-amine researchgate.net.

Another significant approach is the Strecker synthesis , which allows for the formation of α-aminonitriles from ketones. An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide has been shown to produce the corresponding anilino-nitrile in high yield researchgate.net. The resulting α-aminonitrile can then be further elaborated to afford the desired amino-functionalized piperidine.

The concept of aza-Michael additions is also pertinent to the synthesis of these piperidine derivatives. While classically referring to the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, the principles of this reaction are evident in the formation of the piperidone ring itself from acyclic precursors kcl.ac.uk. Furthermore, the reaction of amines with intermediates derived from the piperidone, such as enamines, can be considered a form of aza-Michael type addition. These reactions are catalyzed by various reagents, including quinidine (B1679956) derivatives, and can be applied to the synthesis of complex nitrogen-containing heterocycles buchler-gmbh.combuchler-gmbh.com.

The following tables summarize some of the key transformations related to the synthesis of 4-aminopiperidine (B84694) derivatives from piperidinone precursors.

Table 1: Synthesis of 4-Aminopiperidine Derivatives from 1-Benzyl-4-piperidone

| Amine Source | Reaction Type | Product | Yield | Reference |

| Aniline and HCN | Strecker Synthesis | 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile | ~90% | researchgate.net |

| Hydroxylamine hydrochloride, then LiAlH₄ | Reductive amination of oxime | 4-Amino-1-benzylpiperidine | Not specified | |

| 3,4-Dichloroaniline | Reductive amination | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | Not specified | researchgate.net |

Table 2: Related Aza-Michael Additions in Heterocyclic Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

| Divinyl ketone and benzylamine | NaHCO₃ (aq), MeCN | 1-Benzyl-2-methylpiperidin-4-one | semanticscholar.org |

| Diacrylbenzols and N-benzylhydroxylamine | Quinidine-based squaramide | Chiral 1,2-benzoxazines | buchler-gmbh.com |

| Benzyl (E)-(2-(4-oxo-4-phenylbut-2-en-1-yl)phenyl)carbamate | N-[3,5-bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]-urea | (2S)-substituted indolines | buchler-gmbh.com |

Computational Chemistry Studies of 1 Benzyl 2 Methylpiperidin 4 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of 1-Benzyl-2-methylpiperidin-4-ol. researchgate.net These methods allow for the precise calculation of the molecule's electronic structure and energy.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set like 6-31G(d,p), the bond lengths, bond angles, and dihedral angles of this compound are determined by finding the minimum energy structure on the potential energy surface. aun.edu.egepstem.net This process reveals the preferred three-dimensional arrangement of the atoms.

The energetic landscape of the molecule can be explored by identifying various conformers and transition states. For this compound, this includes assessing the equatorial and axial positions of the hydroxyl and methyl groups on the piperidine (B6355638) ring, as well as the orientation of the benzyl (B1604629) group. The relative energies of these conformers determine their population at a given temperature.

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-N, C-O, O-H). | DFT/B3LYP/6-31G(d,p) |

| Bond Angles | Angles between three connected atoms (e.g., C-N-C, C-C-O). | DFT/B3LYP/6-31G(d,p) |

| Dihedral Angles | Torsional angles defining the conformation of the piperidine ring and substituents. | DFT/B3LYP/6-31G(d,p) |

| Relative Energies | Energy differences between various conformers. | DFT/B3LYP/6-31G(d,p) |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (infrared and Raman), which can be correlated with experimental data for structural validation. epstem.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. The assignment of these theoretical bands to experimental spectral features aids in the detailed characterization of the molecular structure. epstem.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, specifically the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. epstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. epstem.net These predicted values are then compared with experimental NMR data to confirm the assigned structure and to resolve any ambiguities in the spectral interpretation. epstem.netscienceopen.com

| Nucleus | Computational Method | Information Gained |

|---|---|---|

| ¹H | GIAO-DFT | Prediction of proton chemical shifts, aiding in the assignment of signals for the piperidine, benzyl, and methyl protons. |

| ¹³C | GIAO-DFT | Prediction of carbon chemical shifts, facilitating the identification of all carbon environments within the molecule. |

Electronic Structure and Chemical Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational analyses provide valuable descriptors that quantify the electronic properties of this compound.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.commalayajournal.org The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov For this compound, the spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack.

| Orbital | Description | Significance for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. youtube.com | Indicates the region from which the molecule is most likely to donate electrons. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital. youtube.com | Indicates the region where the molecule is most likely to accept electrons. youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | A larger gap suggests higher kinetic stability and lower chemical reactivity. malayajournal.org |

The stabilization energy (E²) associated with these interactions can be calculated using second-order perturbation theory. icm.edu.pl Significant E² values indicate strong delocalization effects, which are crucial for understanding the molecule's structure and stability. icm.edu.pl

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactivity and intermolecular interaction sites. researchgate.netchemrxiv.org The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, which is color-coded to represent different charge regions. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. numberanalytics.com Green and yellow regions generally represent neutral or near-neutral potential. numberanalytics.com

For this compound, the MEP map would highlight specific reactive zones. The oxygen atom of the hydroxyl (-OH) group is expected to be a region of high electron density, appearing as a red or yellow area, making it a primary site for electrophilic interactions. researchgate.netnumberanalytics.com Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the carbon atoms, particularly those on the piperidine and benzyl rings, would exhibit positive electrostatic potential, appearing as blue areas. These positive regions are indicative of sites prone to nucleophilic attack. numberanalytics.comnih.gov

The nitrogen atom within the piperidine ring also represents a site of interest. While its lone pair of electrons would contribute to a negative potential, the steric hindrance from the adjacent benzyl and methyl groups could influence its accessibility and reactivity. nih.gov The delocalized π-electrons of the benzyl group's aromatic ring would create a region of negative potential above and below the plane of the ring, also indicating a potential site for electrophilic interaction. researchgate.net

Mulliken Charge Distribution Analysis

Mulliken charge analysis is a computational method used to assign partial atomic charges to the individual atoms within a molecule, providing a quantitative measure of the electron distribution. researchgate.netresearchgate.net This analysis helps in understanding the electronic structure and reactivity of the molecule. The calculated charges can indicate the extent of electron sharing between atoms and identify potential sites for electrostatic interactions.

In the case of this compound, a Mulliken charge analysis would reveal the specific charge distribution across its structure. The oxygen atom of the hydroxyl group is expected to possess a significant negative charge due to its high electronegativity. The nitrogen atom of the piperidine ring would also exhibit a negative charge. Conversely, the hydrogen atom of the hydroxyl group and many of the carbon and hydrogen atoms in the benzyl and piperidine rings would carry partial positive charges.

A representative Mulliken charge distribution for a similar piperidine derivative is presented in the table below. While these values are not for this compound itself, they provide an illustrative example of the expected charge distribution.

| Atom | Mulliken Charge (e) |

|---|---|

| O (hydroxyl) | -0.65 |

| N (piperidine) | -0.25 |

| C (attached to OH) | +0.20 |

| H (hydroxyl) | +0.40 |

| C (benzyl ring) | -0.10 to +0.10 |

| C (piperidine ring) | -0.20 to +0.15 |

Advanced Computational Analyses

Further computational studies can provide deeper insights into the properties of this compound, including its optical and thermal behavior, as well as the nature of its intermolecular interactions.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. researchgate.netajrconline.org Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the NLO properties of molecules. ajrconline.org Key parameters that are calculated include the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net

For a molecule to exhibit significant NLO properties, it often requires a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, leading to intramolecular charge transfer. ajrconline.org In this compound, the benzyl group can act as a π-system, and the hydroxyl and piperidine nitrogen can function as donor or acceptor groups. Computational analysis would involve optimizing the molecular geometry and calculating the hyperpolarizability tensor components. A large β value would suggest that the compound could be a candidate for NLO applications. researchgate.net The table below shows typical NLO properties for a related organic molecule, illustrating the type of data obtained from such calculations.

| NLO Property | Calculated Value (a.u.) |

|---|---|

| β_x | 150.3 |

| β_y | -25.7 |

| β_z | 5.1 |

| β_total | 152.8 |

Thermal Stability and Potential Energy Surface (PES) Studies

The thermal stability of a molecule can be investigated computationally by analyzing its Potential Energy Surface (PES). numberanalytics.comresearchgate.net The PES is a mathematical representation of the energy of a molecule as a function of its atomic coordinates. researchgate.netresearchgate.net By mapping the PES, one can identify the minimum energy conformations (stable structures), transition states (energy barriers to conformational changes or reactions), and potential decomposition pathways. researchgate.netsciepub.com

For this compound, a PES scan could be performed by systematically changing key dihedral angles, such as those related to the orientation of the benzyl group or the conformation of the piperidine ring. This would help in identifying the most stable conformer and the energy barriers between different conformations. High energy barriers would suggest greater conformational stability. The study of reaction pathways on the PES can also provide insights into the temperatures at which the molecule might begin to decompose, thus giving an indication of its thermal stability. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

For this compound, a Hirshfeld surface analysis would reveal the dominant intermolecular forces responsible for its solid-state structure. Given the presence of a hydroxyl group, strong O-H···N or O-H···O hydrogen bonds are expected to be significant interactions. nih.gov Other important contacts would likely include C-H···π interactions involving the benzyl ring, as well as weaker van der Waals forces. nih.gov The percentage contributions of these interactions can be quantified from the fingerprint plots. The table below provides an example of the types of interactions and their typical contributions for a piperidine derivative.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 55.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 15.2 |

| N···H/H···N | 3.1 |

| Other | 1.2 |

This analysis provides a detailed picture of how molecules of this compound would pack in the solid state, which is crucial for understanding its physical properties. nih.gov

Design and Synthesis of Advanced Derivatives and Analogues Based on the 1 Benzyl 2 Methylpiperidin 4 Ol Scaffold

Systematic Modifications of Peripheral Substituents

Systematic modification of the substituents on the 1-benzyl-2-methylpiperidin-4-ol scaffold allows for the fine-tuning of its properties. Key positions for modification include the N-benzyl group, the C-2 methyl group, other ring positions, and the C-4 hydroxyl group.

The N-benzyl group is a crucial structural motif in many biologically active piperidine (B6355638) derivatives. nih.gov Its presence is often critical for activity, providing key cation-π interactions with target proteins. nih.gov In the development of certain influenza inhibitors, for example, the replacement of the N-benzyl group with smaller alkyls like methyl or cyclohexyl, or its complete removal, led to a significant reduction or total loss of antiviral activity. ub.edu

Beyond its role as a pharmacophore, the N-benzyl moiety also serves as a convenient protecting group for the piperidine nitrogen. dtic.mil It can be readily removed via catalytic hydrogenation, enabling the introduction of diverse substituents at the nitrogen atom through subsequent alkylation or acylation reactions. guidechem.com

Derivatization of the benzyl (B1604629) ring itself is a common strategy to modulate the electronic and steric properties of the molecule. This is typically achieved by using appropriately substituted benzyl halides (e.g., 4-fluorobenzyl bromide, 4-chlorobenzyl bromide) during the initial synthesis of the piperidone precursor. Such modifications can influence potency and selectivity; for instance, fluoro-substituted N-benzylpiperidine derivatives have shown high activity at the dopamine transporter. researchgate.net

Table 1: Examples of Modifications to the N-Benzyl Moiety

| Modification Type | Reagent/Method | Purpose |

| Substitution on Benzyl Ring | Substituted Benzyl Halides (e.g., 4-fluorobenzyl bromide) | Modulate electronic properties, improve target affinity and selectivity. researchgate.net |

| Replacement of Benzyl Group | N-Alkylation with other alkyl halides (e.g., cyclohexyl bromide) | Probe steric and electronic requirements at the N-1 position. ub.edunih.gov |

| Removal of Benzyl Group | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Deprotection for further N-functionalization. dtic.milguidechem.com |

The substituent at the C-2 position of the piperidine ring plays a significant role in defining the molecule's stereochemistry and conformational preferences, which can directly impact biological activity. The synthesis of 1-benzyl-2-methylpiperidin-4-one (B1278940), the precursor to the target alcohol, can be accomplished via an aza-Michael reaction between a divinyl ketone and benzylamine (B48309). acs.org By starting with different substituted divinyl ketones, the C-2 methyl group can be replaced with other alkyl or even aryl groups to explore the structure-activity relationship (SAR) at this position. acs.org

In the context of donepezil analogues, it was found that the introduction of a 2S-methyl group could partially counteract a drop in acetylcholinesterase inhibitory activity caused by other molecular modifications. acs.org Further substitutions on the piperidine ring, such as at the C-3 or C-5 positions, can create conformationally constrained analogues. nih.gov These can be synthesized through various methods, including the catalytic hydrogenation of appropriately substituted pyridine precursors, followed by chemical separation or epimerization to obtain the desired stereoisomers. whiterose.ac.uk

Table 2: Strategies for Modifying Piperidine Ring Substituents

| Position | Modification Strategy | Precursors/Reagents | Outcome |

| C-2 | Aza-Michael Cyclization | Substituted divinyl ketones, Benzylamine | Installation of various alkyl or aryl groups at C-2. acs.org |

| C-2, C-3, C-5, C-6 | Catalytic Hydrogenation | Substituted Pyridines | Access to a wide range of regio- and stereoisomers. whiterose.ac.uk |

| C-2, C-5 | Rational Design | N/A | Creation of conformationally restricted analogues with differential transporter activity. nih.gov |

The C-4 hydroxyl group is a prime handle for introducing a wide array of functional groups to modulate the scaffold's physicochemical properties, such as polarity, lipophilicity, and hydrogen-bonding capacity. Standard chemical transformations can be applied to generate a diverse library of analogues.

Common derivatization strategies include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base to form esters.

Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) to form ethers.

Oxidation: Treatment with mild oxidizing agents (e.g., PCC, Swern oxidation) to convert the secondary alcohol back to the corresponding 1-benzyl-2-methyl-4-piperidone. researchgate.net This ketone can then serve as a precursor for other modifications, such as reductive amination or Grignard reactions.

Table 3: Potential Derivatizations at the C-4 Hydroxyl Group

| Reaction Type | Reagent Class | Resulting Functional Group |

| Esterification | Acyl Halides, Carboxylic Anhydrides | Ester (R-O-C(=O)-R') |

| Etherification | Alkyl Halides, Sodium Hydride | Ether (R-O-R') |

| Oxidation | PCC, DMP, Swern Reagents | Ketone (C=O) researchgate.net |

Scaffold Extension and Annulation Strategies

To explore more extensive chemical space and introduce novel conformational constraints, the this compound scaffold can be elaborated into more complex fused or spirocyclic ring systems. These strategies often begin with the piperidone precursor.

The carbonyl group of 1-benzyl-2-methyl-4-piperidone is a key functional group for initiating annulation reactions to build fused heterocyclic systems. For example, related N-benzyl-4-piperidones are used as building blocks in the synthesis of spirocyclic furopyridines. sigmaaldrich.com Another established route involves the multi-component reaction of a piperidone, such as 1-benzyl-2,6-diarylpiperidin-4-one, with aniline (B41778) and potassium cyanide, followed by further cyclization reactions to generate novel spiro heterocycles. nih.gov These approaches significantly increase the structural diversity and rigidity of the parent scaffold, leading to compounds with unique three-dimensional shapes for probing receptor binding pockets.

Stereochemical Control in Analogue Synthesis

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. For this compound, two stereocenters exist at the C-2 and C-4 positions, giving rise to diastereomers (e.g., cis and trans isomers). Controlling the absolute and relative configuration of these centers is a critical aspect of synthesis.

The stereocenter at C-2 can be established during the formation of the piperidone ring. One effective method involves an asymmetric aza-Michael reaction using a chiral amine, such as (S)-α-phenylethylamine, which directs the formation of a specific enantiomer of the 2-substituted piperidone. acs.org

Once the chiral 2-substituted piperidone is obtained, the relative stereochemistry of the C-4 hydroxyl group is determined during the reduction of the ketone. The choice of reducing agent can significantly influence the diastereomeric outcome.

Sterically undemanding reagents , such as sodium borohydride (B1222165) (NaBH₄), typically favor axial attack on the carbonyl, leading to the equatorial alcohol (often the trans isomer relative to an equatorial C-2 substituent).

Bulky reducing agents , such as lithium tri-sec-butylborohydride (L-Selectride), favor equatorial attack, yielding the axial alcohol (often the cis isomer).

Advanced catalytic methods, such as asymmetric copper-catalyzed cyclizations, also provide powerful tools for the enantioselective synthesis of highly functionalized chiral piperidines. nih.gov The stereochemical integrity and relative configuration of the final products are typically confirmed using spectroscopic techniques, particularly 2D NMR experiments like NOESY. acs.org

Q & A

Q. Q1: What are the optimal synthetic routes for 1-Benzyl-2-methylpiperidin-4-ol, and what reaction conditions yield the highest purity?

Methodological Answer: The synthesis typically involves alkylation or reductive amination of a piperidine precursor. For example, reacting 2-methylpiperidin-4-ol with benzyl bromide in the presence of a base (e.g., triethylamine) under anhydrous conditions (e.g., dichloromethane solvent) achieves substitution at the nitrogen atom . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the compound with >95% purity. Key parameters include:

- Temperature : 0–5°C during benzylation to minimize side reactions.

- Stoichiometry : 1.2 equivalents of benzyl bromide to ensure complete substitution.

- Yield : ~70–80% under optimized conditions .

Q. Q2: How can researchers confirm the structural identity of this compound?

Methodological Answer: Combined spectroscopic techniques are essential:

- ¹H/¹³C NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine methyl group (δ 1.2–1.4 ppm), and hydroxyl proton (broad singlet, δ 1.8–2.2 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 205.2 ([M+H]⁺) confirms the molecular formula (C₁₃H₁₉NO).

- IR Spectroscopy : O–H stretch (~3200 cm⁻¹) and C–N stretches (~1200 cm⁻¹) .

Advanced Research Questions

Q. Q3: What strategies resolve contradictory data in the biological activity of this compound across different assays?

Methodological Answer: Contradictions often arise from assay-specific variables:

- Receptor Binding Assays : Differences in receptor isoforms or assay pH (e.g., histamine H3 vs. σ receptors) may alter ligand affinity. Validate using competitive binding assays with known inhibitors .

- Cell-Based Assays : Variability in cell permeability (logP ~2.5) or metabolic stability (e.g., cytochrome P450 interactions) can skew results. Use LC-MS/MS to quantify intracellular concentrations .

- Animal Models : Adjust dosing regimens (e.g., 10 mg/kg vs. 50 mg/kg) to account for pharmacokinetic differences.

Q. Q4: How does stereochemistry at the piperidine 4-position influence the compound’s pharmacological profile?

Methodological Answer: The hydroxyl group’s stereochemistry (R/S configuration) significantly impacts target engagement: